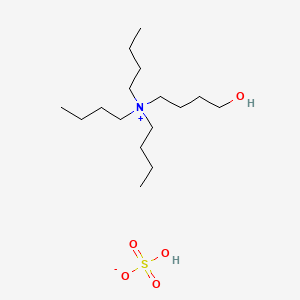
Tetrabutyl(4-hydroxy)ammonium hydrogen sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutyl(4-hydroxy)ammonium hydrogen sulfate is a quaternary ammonium salt with the molecular formula C16H37NO5S. It is commonly used in various chemical processes due to its unique properties, such as its ability to act as a phase transfer catalyst and its solubility in both water and organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutyl(4-hydroxy)ammonium hydrogen sulfate typically involves the reaction of tetrabutylammonium hydroxide with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3CH2CH2CH2)4N+OH−+H2SO4→(CH3CH2CH2CH2)4N+HSO4−+H2O
Industrial Production Methods
In industrial settings, the production of tetrabutyl(4-hydroxy)ammonium hydrogen sulfate involves the use of large-scale reactors where tetrabutylammonium hydroxide and sulfuric acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes, such as crystallization and filtration, to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutyl(4-hydroxy)ammonium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonates.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It participates in nucleophilic substitution reactions, where the hydrogen sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides and alkoxides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while substitution reactions can produce a variety of substituted ammonium salts .
Aplicaciones Científicas De Investigación
Tetrabutyl(4-hydroxy)ammonium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It serves as an ion-pairing agent in chromatographic techniques, aiding in the separation and analysis of biological molecules.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals .
Mecanismo De Acción
The mechanism by which tetrabutyl(4-hydroxy)ammonium hydrogen sulfate exerts its effects involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound’s quaternary ammonium group interacts with various molecular targets, enhancing the solubility and reactivity of the reactants .
Comparación Con Compuestos Similares
Similar Compounds
- Tetrabutylammonium bromide
- Tetrabutylammonium chloride
- Tetrabutylammonium iodide
Uniqueness
Tetrabutyl(4-hydroxy)ammonium hydrogen sulfate is unique due to its hydrogen sulfate group, which imparts distinct solubility and reactivity properties compared to other tetrabutylammonium salts. This makes it particularly useful in applications requiring specific phase transfer and ion-pairing capabilities .
Propiedades
Número CAS |
93839-28-2 |
|---|---|
Fórmula molecular |
C16H37NO5S |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
hydrogen sulfate;tributyl(4-hydroxybutyl)azanium |
InChI |
InChI=1S/C16H36NO.H2O4S/c1-4-7-12-17(13-8-5-2,14-9-6-3)15-10-11-16-18;1-5(2,3)4/h18H,4-16H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
KNMMYBWJLPBZBG-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCCO.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



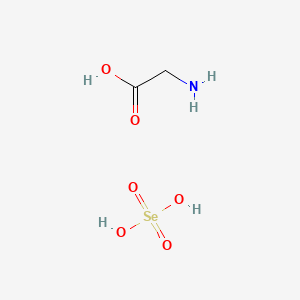

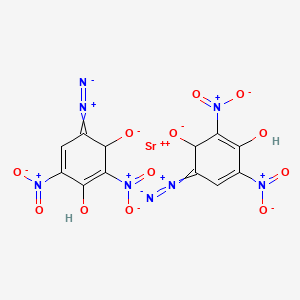
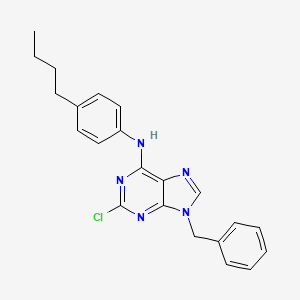
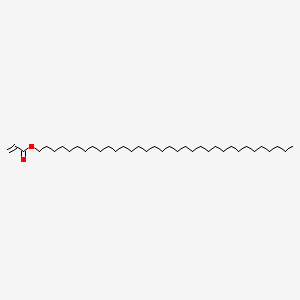
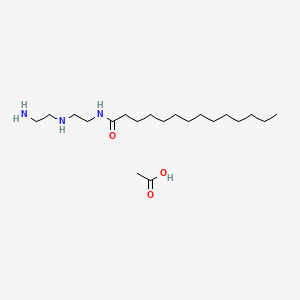
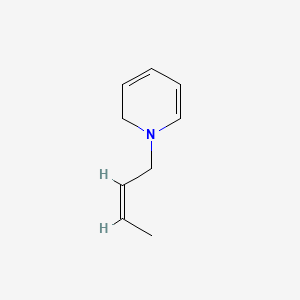
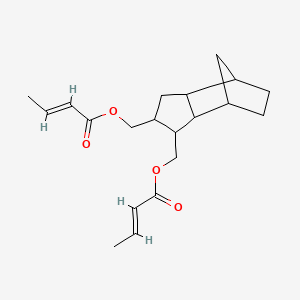

![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
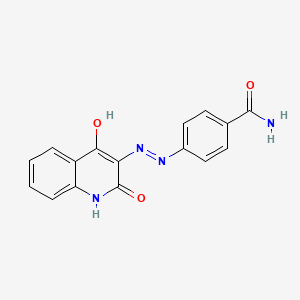
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)

